5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
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Overview
Description
5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide is a chemical compound characterized by its trifluoromethyl group attached to a benzo[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide typically involves the following steps:
Starting Materials: The synthesis begins with benzo[b]thiophene-3(2H)-one as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Oxidation: The compound is then oxidized to introduce the 1,1-dioxide functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including sulfones and sulfoxides.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the benzo[b]thiophene ring.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties and potential use in drug development. Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and binding affinity, leading to its biological activity.
Comparison with Similar Compounds
Trifluoromethylpyridine: Contains a similar trifluoromethyl group but with a pyridine ring.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness: 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide is unique due to its benzo[b]thiophene core and the presence of the 1,1-dioxide functionality, which differentiates it from other trifluoromethylated compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
1,1-dioxo-5-(trifluoromethyl)-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-16(8,14)15/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSJDXZPOHDAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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